molecular formula C21H24N2O2S B4021539 2-[(2-methylbenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-[(2-methylbenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Cat. No. B4021539
M. Wt: 368.5 g/mol
InChI Key: HXWQHMWUQRQWFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "2-[(2-methylbenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide" typically involves multi-step organic reactions. For example, Costello et al. (1991) describe the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, highlighting the importance of conformational analysis in developing potent opioid kappa agonists [Costello et al., 1991]. Such syntheses often start from chiral amino acids, introducing alkyl and aryl substituents to achieve desired biological activities.

Molecular Structure Analysis

The molecular structure of compounds akin to the one is pivotal in determining their chemical behavior and potential applications. Lukose et al. (2015) conducted a detailed structural and vibrational investigation on 2-phenyl-N-(pyrazin-2-yl)acetamide, using XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations to understand its geometry, stability, and electronic properties [Lukose et al., 2015]. Such analyses are crucial for assessing the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving similar compounds often explore their reactivity under various conditions. Pailloux et al. (2007) detailed the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, generating products that highlight the compounds' reactivity channels, essential for designing synthetic pathways and understanding their mechanism of action [Pailloux et al., 2007].

Physical Properties Analysis

The physical properties of compounds similar to "2-[(2-methylbenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide" are influenced by their molecular structure. For instance, their solubility, melting points, and crystalline structure can significantly affect their application in drug formulation and other chemical processes. Detailed physical property analysis is essential for material selection in pharmaceuticals and material science.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, is crucial for compounds like "2-[(2-methylbenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide". Studies like those by Shibuya et al. (2018) on ACAT-1 inhibitors offer insights into how specific functional groups contribute to the compound's overall chemical behavior and potential as therapeutic agents [Shibuya et al., 2018].

properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-16-8-2-3-9-17(16)14-26-15-20(24)22-19-11-5-4-10-18(19)21(25)23-12-6-7-13-23/h2-5,8-11H,6-7,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWQHMWUQRQWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methylbenzyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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